molecular formula C21H16N2O4 B295904 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B295904
M. Wt: 360.4 g/mol
InChI Key: WXVMNRPCLTXZRZ-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as FMI, is a synthetic organic compound that belongs to the class of imidazoles. FMI has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, studies have shown that this compound binds to metal ions such as copper and zinc, leading to the formation of a complex that exhibits significant fluorescence enhancement. This compound also induces cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways.
Biochemical and Physiological Effects
This compound exhibits significant biochemical and physiological effects. Studies have shown that this compound binds to metal ions such as copper and zinc, leading to the formation of a complex that exhibits significant fluorescence enhancement. This compound also induces cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways.

Advantages and Limitations for Lab Experiments

5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several advantages and limitations for lab experiments. One of the significant advantages of this compound is its high selectivity and sensitivity for metal ion detection. This compound also exhibits significant anticancer activity, making it a promising candidate for the development of anticancer drugs. However, this compound has several limitations, including its low water solubility and limited stability in biological systems.

Future Directions

Several future directions can be explored in the field of 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one research. One of the significant future directions is the development of this compound-based sensors for the detection of metal ions in biological systems. Another future direction is the development of this compound-based anticancer drugs with improved efficacy and selectivity. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion
In conclusion, this compound is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been extensively studied for its potential applications in metal ion detection and cancer research. This compound exhibits significant biochemical and physiological effects and has several advantages and limitations for lab experiments. Several future directions can be explored in the field of this compound research, including the development of this compound-based sensors and anticancer drugs.

Synthesis Methods

The synthesis of 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves the reaction of 4-methoxyphenol, 2-furaldehyde, and benzylamine in the presence of acetic acid and sodium acetate. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography to obtain this compound in high yield. The structure of this compound is confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential applications in scientific research. One of the significant applications of this compound is as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound exhibits significant fluorescence enhancement upon binding to these metal ions, making it a useful tool for the detection of metal ions in biological systems.
This compound has also been studied for its potential applications in cancer research. Studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.

Properties

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-2-(4-methoxyphenoxy)-3-phenylimidazol-4-one

InChI

InChI=1S/C21H16N2O4/c1-25-16-9-11-17(12-10-16)27-21-22-19(14-18-8-5-13-26-18)20(24)23(21)15-6-3-2-4-7-15/h2-14H,1H3/b19-14-

InChI Key

WXVMNRPCLTXZRZ-RGEXLXHISA-N

Isomeric SMILES

COC1=CC=C(C=C1)OC2=N/C(=C\C3=CC=CO3)/C(=O)N2C4=CC=CC=C4

SMILES

COC1=CC=C(C=C1)OC2=NC(=CC3=CC=CO3)C(=O)N2C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=CC3=CC=CO3)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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